5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a chloropyridine, a diazepane, and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The compound is a selective inhibitor of URAT1, a protein responsible for urate reabsorption in the kidneys . URAT1 plays a crucial role in maintaining the balance of uric acid in the body.
Mode of Action
The compound interacts with URAT1, inhibiting its function and thereby reducing the reabsorption of uric acid in the kidneys . This leads to an increase in the excretion of uric acid, which can help in conditions where uric acid levels are abnormally high.
Biochemical Pathways
The compound affects the urate transport pathway, specifically the reabsorption process in the proximal tubules of the kidneys . By inhibiting URAT1, it disrupts the normal reabsorption of uric acid, leading to increased uric acid excretion.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of URAT1, leading to decreased reabsorption of uric acid in the kidneys . This can result in a decrease in serum uric acid levels, which is beneficial in conditions such as gout or certain types of kidney stones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The synthesis begins with the preparation of the benzothiazole ring, which involves the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions to form 2-chlorobenzothiazole.
Diazepane Ring Formation: The diazepane ring is synthesized by reacting 1,4-diaminobutane with phosgene to form 1,4-diazepane-1,4-dione, which is then reduced to 1,4-diazepane.
Coupling Reactions: The benzothiazole and diazepane intermediates are coupled with 5-chloro-6-bromopyridine-3-carbonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the diazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile: shares similarities with other benzothiazole and diazepane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2S/c19-15-10-13(11-20)12-21-18(15)24-7-3-6-23(8-9-24)17-14-4-1-2-5-16(14)27(25,26)22-17/h1-2,4-5,10,12H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEOBZOTNLUAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=C(C=C(C=N4)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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